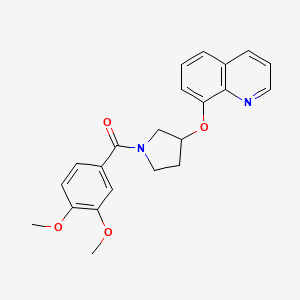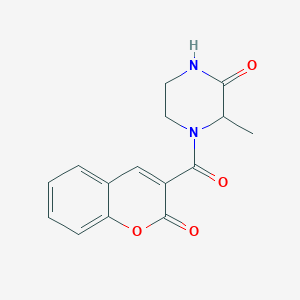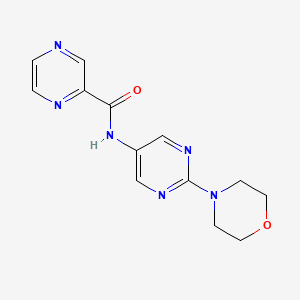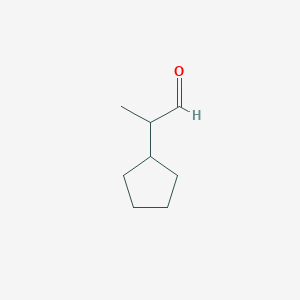![molecular formula C25H33N3O4S B2536123 N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide CAS No. 1302983-81-8](/img/structure/B2536123.png)
N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
- Application: The synthesis and spectral properties of certain diphenyloxazoles, which include a dimethylamino group and a sulfonyl group, have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer mechanism. Their solvatochromic behavior, significant Stokes shifts, and high fluorescence quantum yields make them suitable for developing ultrasensitive probes for biological research, particularly in studying various biological events and processes (Diwu et al., 1997).
Drug Metabolism and Pharmacokinetics
- Application: In the development of new drugs, understanding the metabolism and pharmacokinetic properties is crucial. A study on the selective endothelin receptor antagonist BMS-193884 explored how structural modifications can influence metabolic stability and pharmacokinetic properties. This research underscores the importance of structure-metabolism relationships in identifying compounds with favorable profiles for further development (Humphreys et al., 2003).
Cardiac Fibrosis and ACE2 Activation
- Application: Research on compounds like 1-[(2-dimethylamino) ethylamino]-4-(hydroxymethyl)-7-[(4-methylphenyl) sulfonyl oxy]-9H-xanthene-9-one (XNT) has shown potential in reversing hypertension-induced cardiac fibrosis. By activating angiotensin-converting enzyme 2 (ACE2), these compounds can inhibit fibrotic processes in cardiac tissues, which is vital for developing treatments for heart diseases (Ferreira et al., 2011).
Antinociceptive Pharmacology
- Application: The antinociceptive effects of novel compounds, such as nonpeptidic bradykinin B1 receptor antagonists, have been explored for their potential in treating inflammatory and neuropathic pain. These studies contribute to the understanding of pain mechanisms and the development of new analgesic drugs (Porreca et al., 2006).
Photoelectric Conversion
- Application: Hemicyanine derivatives, incorporating a dimethylamino group and solvatochromic properties, have been investigated for their potential in photoelectric conversion. These compounds could be used in dye-sensitized solar cells, contributing to the development of renewable energy technologies (Wang et al., 2000).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity or flammability.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-20-6-8-21(9-7-20)14-16-33(30,31)26-17-25(29)28(19-24-5-4-15-32-24)18-22-10-12-23(13-11-22)27(2)3/h6-14,16,24,26H,4-5,15,17-19H2,1-3H3/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZFJDBINDOKI-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)phenyl]methyl}-2-[2-(4-methylphenyl)ethenesulfonamido]-N-[(oxolan-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)
![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)

![2-Chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one](/img/structure/B2536053.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2536055.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2536056.png)

![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)
![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)